
N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, also known as MPQC, is a small molecule that has gained attention in the scientific community due to its potential applications in cancer research. MPQC belongs to the class of quinoline-based compounds that have been shown to exhibit anticancer properties. In
作用机制
The mechanism of action of N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves the activation of the caspase pathway, which leads to apoptosis in cancer cells. N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been shown to activate caspase-3 and caspase-9, which are key regulators of the apoptotic pathway. N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide also inhibits the Akt pathway, which is involved in cell survival and proliferation. By inhibiting the Akt pathway, N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has also been shown to inhibit the growth of various cancer cell lines. Furthermore, N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. In addition, N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been shown to inhibit the Akt pathway, which is involved in cell survival and proliferation.
实验室实验的优点和局限性
One advantage of using N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide in lab experiments is its ability to induce apoptosis in cancer cells. N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. However, one limitation of using N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
未来方向
There are many potential future directions for N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide research. One direction is to investigate the use of N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide in combination therapy with chemotherapy drugs. Another direction is to explore the use of N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide in other types of cancer, such as pancreatic cancer and ovarian cancer. Furthermore, the development of more soluble forms of N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide could improve its potential as a cancer therapy. Finally, the investigation of the mechanism of action of N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide could lead to the development of more potent anticancer drugs.
合成方法
The synthesis of N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves the reaction of 4-chloro-2-aminopyridine and 3-methylphenylboronic acid with 4-chloroquinoline-2-carbaldehyde in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction to yield N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide as a white solid with a melting point of 278-280°C.
科学研究应用
N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been shown to exhibit anticancer properties and has been investigated for its potential use in cancer research. Studies have shown that N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide induces apoptosis in cancer cells by activating the caspase pathway. N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, N-(3-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
属性
IUPAC Name |
N-(3-methylphenyl)-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-15-5-4-6-17(13-15)24-22(26)19-14-21(16-9-11-23-12-10-16)25-20-8-3-2-7-18(19)20/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXSCLCUXFPYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-4-yl)-N-(m-tolyl)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

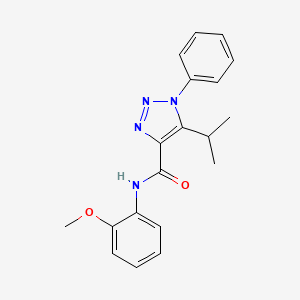
![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2784025.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2784026.png)
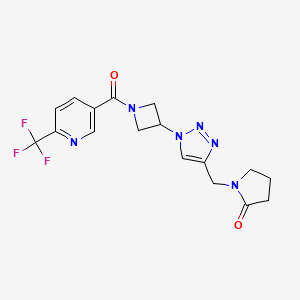
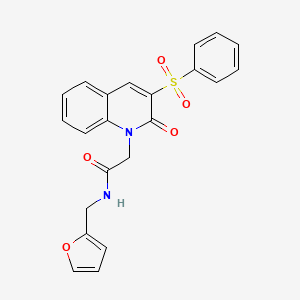
![N-[1-(2-Naphthalenyl)ethyl]formamide](/img/structure/B2784032.png)
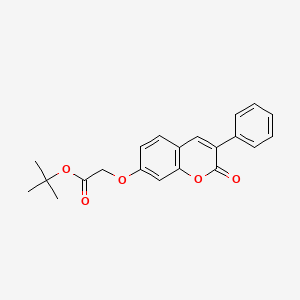
![ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2784034.png)
![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2784037.png)
![N-[(3-chlorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2784038.png)
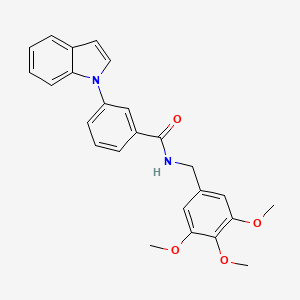
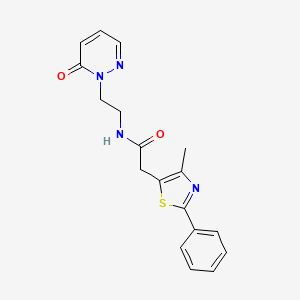
![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B2784044.png)
![3-{1-[(2-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2784045.png)